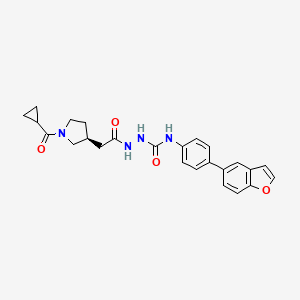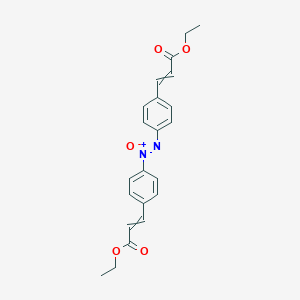
2-Propenoic acid, 3,3'-(azoxydi-4,1-phenylene)bis-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azoxybenzene-4,4’-bis(propenoic acid ethyl) ester is a chemical compound with the molecular formula C20H20N2O6. It is known for its unique structure, which includes an azoxybenzene core linked to two propenoic acid ethyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azoxybenzene-4,4’-bis(propenoic acid ethyl) ester can be synthesized through a multi-step process involving the following key steps:
Formation of Azoxybenzene Core: The synthesis begins with the preparation of azoxybenzene, which is typically achieved by the reduction of nitrobenzene using zinc dust and sodium hydroxide.
Esterification: The azoxybenzene core is then subjected to esterification with propenoic acid ethyl ester in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of Azoxybenzene-4,4’-bis(propenoic acid ethyl) ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Azoxybenzene-4,4’-bis(propenoic acid ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.
Reduction: Reduction reactions can convert the azoxy group to an amino group, resulting in the formation of new derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Azoxybenzene-4,4’-bis(propenoic acid ethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of Azoxybenzene-4,4’-bis(propenoic acid ethyl) ester involves its interaction with molecular targets through its azoxy and ester functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific derivative and its target pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Similar in structure but lacks the ester groups, making it less versatile in certain applications.
Benzene-1,4-dicarboxylic acid diethyl ester: Contains ester groups but lacks the azoxy functionality, limiting its reactivity in specific reactions.
Uniqueness
Azoxybenzene-4,4’-bis(propenoic acid ethyl) ester stands out due to its combination of azoxy and ester groups, providing a unique set of chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
3535-50-0 |
|---|---|
Molekularformel |
C22H22N2O5 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C22H22N2O5/c1-3-28-21(25)15-9-17-5-11-19(12-6-17)23-24(27)20-13-7-18(8-14-20)10-16-22(26)29-4-2/h5-16H,3-4H2,1-2H3 |
InChI-Schlüssel |
CBLCNQSQQWICQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C=CC(=O)OCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


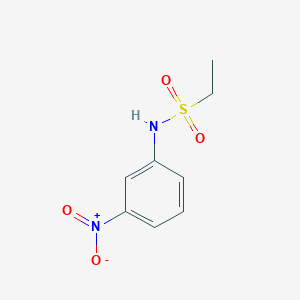
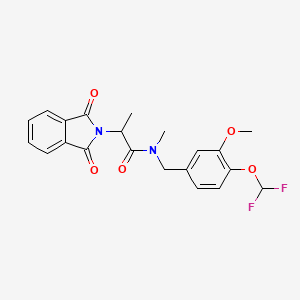
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)


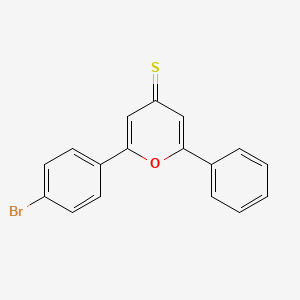
![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
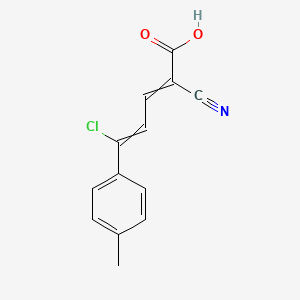
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
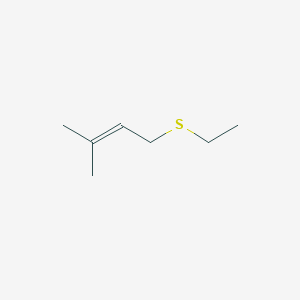
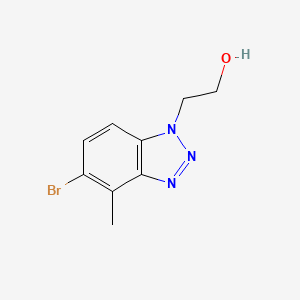
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)

